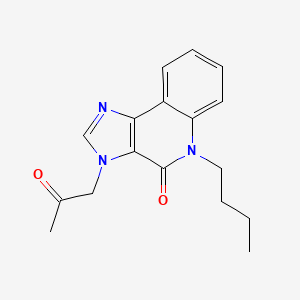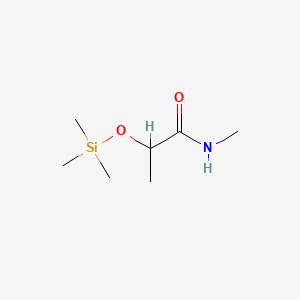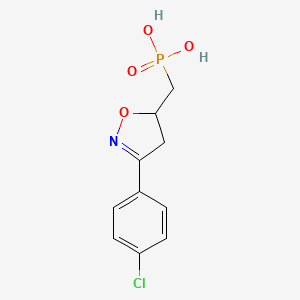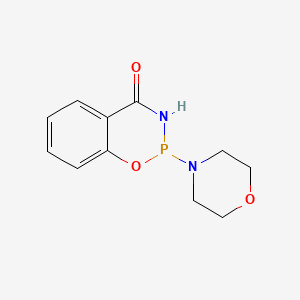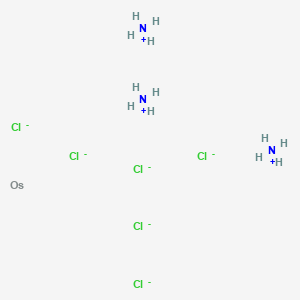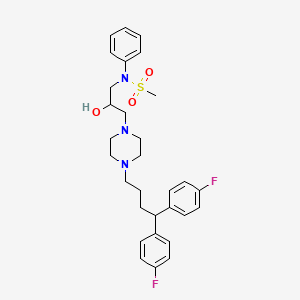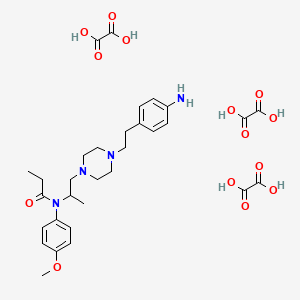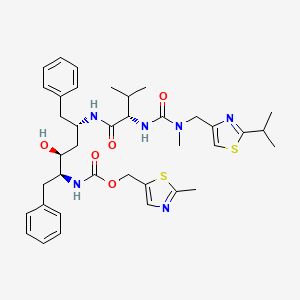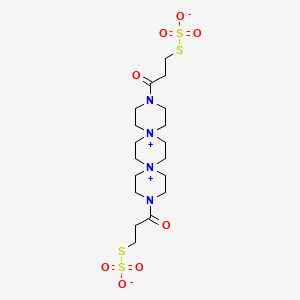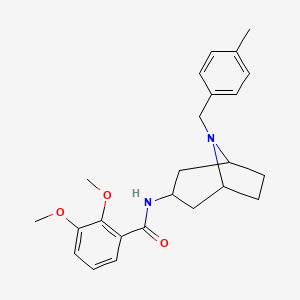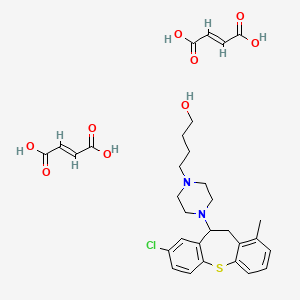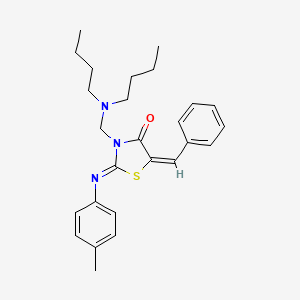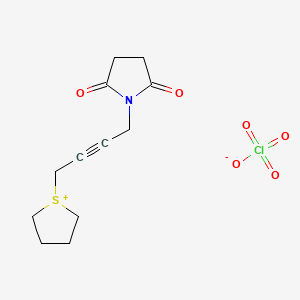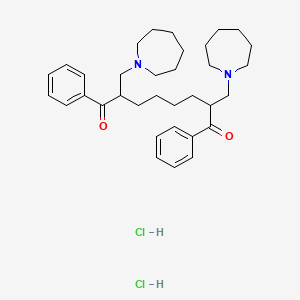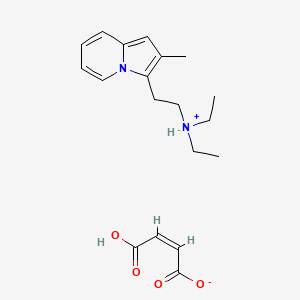
3-(2-Diethylaminoethyl)-2-methylindolizine maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Diethylaminoethyl)-2-methylindolizine maleate is a chemical compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Diethylaminoethyl)-2-methylindolizine maleate typically involves a multi-step process. One common method includes the reaction of 2-methylindolizine with diethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting product is then treated with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(2-Diethylaminoethyl)-2-methylindolizine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indolizine derivatives.
科学研究应用
3-(2-Diethylaminoethyl)-2-methylindolizine maleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and polymers with unique properties.
作用机制
The mechanism of action of 3-(2-Diethylaminoethyl)-2-methylindolizine maleate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an agonist or antagonist at certain serotonin receptors, influencing neurotransmission pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(2-Dimethylaminoethyl)-2-methylindolizine
- 3-(2-Diethylaminoethyl)-1-methylindolizine
- 3-(2-Diethylaminoethyl)-2-ethylindolizine
Uniqueness
3-(2-Diethylaminoethyl)-2-methylindolizine maleate is unique due to its specific substitution pattern and the presence of the maleate salt. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
70403-63-3 |
|---|---|
分子式 |
C19H26N2O4 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
diethyl-[2-(2-methylindolizin-3-yl)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C15H22N2.C4H4O4/c1-4-16(5-2)11-9-15-13(3)12-14-8-6-7-10-17(14)15;5-3(6)1-2-4(7)8/h6-8,10,12H,4-5,9,11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
ZMELFLZHHAULJO-BTJKTKAUSA-N |
手性 SMILES |
CC[NH+](CC)CCC1=C(C=C2N1C=CC=C2)C.C(=C\C(=O)[O-])\C(=O)O |
规范 SMILES |
CC[NH+](CC)CCC1=C(C=C2N1C=CC=C2)C.C(=CC(=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


